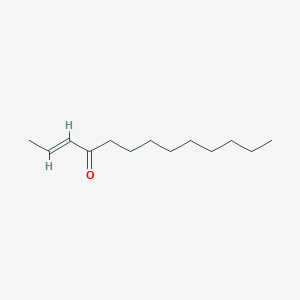

2-Tridecen-4-one

Description

2-Tridecen-4-one (CAS: 126779-21-3 or 142449-96-5) is a monounsaturated ketone with a 13-carbon chain and a double bond at position 2. Its molecular formula is $ \text{C}{13}\text{H}{24}\text{O} $, and it belongs to the class of α,β-unsaturated ketones.

Properties

CAS No. |

142449-96-5 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

(E)-tridec-2-en-4-one |

InChI |

InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h4,11H,3,5-10,12H2,1-2H3/b11-4+ |

InChI Key |

JUQCMHBQRHFGNC-NYYWCZLTSA-N |

SMILES |

CCCCCCCCCC(=O)C=CC |

Isomeric SMILES |

CCCCCCCCCC(=O)/C=C/C |

Canonical SMILES |

CCCCCCCCCC(=O)C=CC |

Synonyms |

(E)-tridec-2-en-4-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes 2-Tridecen-4-one and its structural analogs based on chain length, unsaturation, and functional group positioning:

Notes:

- Chain Length and Reactivity : Increasing chain length (e.g., 2-Tridecen-4-one vs. 2-Tetradecen-4-one) reduces volatility and increases hydrophobicity, impacting solubility in polar solvents.

- Unsaturation Effects: The α,β-unsaturation in 2-Tridecen-4-one enhances electrophilicity at the carbonyl group, making it more reactive in conjugate additions compared to saturated analogs like 2-Undecanone.

- Cyclic vs. Linear Ketones: Cycloheptenone derivatives exhibit distinct steric and electronic properties due to ring strain, influencing their utility in catalysis or polymer chemistry.

Analytical Differentiation

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and HPLC are critical for distinguishing these compounds:

- Retention Indices: Longer carbon chains (e.g., 2-Tridecen-4-one vs. 2-Undecanone) result in higher retention times in GC analysis.

- Mass Fragmentation : The presence of a double bond in 2-Tridecen-4-one leads to characteristic fragmentation patterns, differing from saturated ketones.

- UV-Vis Spectroscopy : α,β-unsaturated ketones exhibit stronger absorption in the 220–280 nm range due to π→π* transitions.

Discrepancies and Limitations

- CAS Number Variability : 2-Tridecen-4-one is listed under two CAS numbers (126779-21-3 and 142449-96-5), possibly due to isomerism or data entry errors. Further confirmation via SciFinder or Reaxys is recommended.

- Data Gaps : Melting points, boiling points, and solubility data for 2-Tridecen-4-one are absent in the provided evidence, limiting quantitative comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.